molecular formula C15H18N4O2 B8605184 benzyl 4-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate CAS No. 893424-27-6

benzyl 4-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate

Cat. No.: B8605184
CAS No.: 893424-27-6
M. Wt: 286.33 g/mol
InChI Key: ACNBOWAEOFAGKJ-UHFFFAOYSA-N
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Description

Benzyl 4-(1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and antifungal properties . The presence of the triazole ring in benzyl 4-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate makes it a compound of interest in medicinal chemistry and drug development.

Properties

IUPAC Name

benzyl 4-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c20-15(21-10-12-4-2-1-3-5-12)19-8-6-13(7-9-19)14-16-11-17-18-14/h1-5,11,13H,6-10H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACNBOWAEOFAGKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC=NN2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001159896
Record name 4-(1H-[1,2,4]Triazol-3-yl)-piperidine-1-carboxylic acid benzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001159896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893424-27-6
Record name 4-(1H-[1,2,4]Triazol-3-yl)-piperidine-1-carboxylic acid benzyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=893424-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1H-[1,2,4]Triazol-3-yl)-piperidine-1-carboxylic acid benzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001159896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of benzyl 4-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate typically involves the reaction of benzyl piperidine-1-carboxylate with 1H-1,2,4-triazole under specific conditions. . This reaction is highly efficient and provides high yields of the desired product. The reaction conditions usually involve the use of copper sulfate and sodium ascorbate in a solvent such as dimethylformamide (DMF) or water .

Chemical Reactions Analysis

Benzyl 4-(1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like triethylamine. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of benzyl 4-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can act as both a hydrogen bond donor and acceptor, allowing it to bind to various enzymes and receptors . This binding can inhibit the activity of enzymes involved in critical biological pathways, leading to the compound’s observed biological effects. For example, it has been shown to inhibit tubulin polymerization, which is essential for cell division, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Benzyl 4-(1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate can be compared with other triazole derivatives, such as:

The uniqueness of benzyl 4-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate lies in its specific substitution pattern, which imparts distinct biological properties and reactivity compared to other triazole derivatives.

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